molecular formula C11H10N2O4 B8188140 1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid

1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B8188140
M. Wt: 234.21 g/mol
InChI Key: LXMZUUFAHFRLOX-UHFFFAOYSA-N
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Description

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with an ethoxycarbonyl group at position 1 and a carboxylic acid moiety at position 5. The molecular formula is C₁₁H₁₁N₂O₄, with a calculated molecular weight of 235.21 g/mol. The ethoxycarbonyl group (COOEt) contributes to lipophilicity, while the carboxylic acid (COOH) enables hydrogen bonding and salt formation, critical for biological interactions.

Properties

IUPAC Name

1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)9-7-4-3-5-8(10(14)15)13(7)6-12-9/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMZUUFAHFRLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Formation

Cyclocondensation reactions are pivotal for constructing the imidazo[1,5-a]pyridine scaffold. A method adapted from the synthesis of imidazo[1,2-a]pyridine-2-carboxylates (CN108276405A) involves reacting (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in the presence of sodium ethoxide. While the original patent targets a 2-carboxylate derivative, modifying the starting material to include a pre-installed carboxylic acid precursor at position 5 could yield the desired compound. For instance, substituting (2-oxo-1(2H)-pyridyl)acetonitrile with a 5-cyano analog enables hydrolysis to the carboxylic acid post-cyclization .

Reaction Conditions :

  • Temperature : 5–10°C (ice-water bath)

  • Molar Ratios : 1:5 (nitrile:ethyl formate), 5–7:1 (sodium ethoxide:nitrile)

  • Yield : 87–89% (for analogous imidazo[1,2-a]pyridines)

Post-cyclization, the nitrile group at position 5 undergoes acidic or basic hydrolysis to form the carboxylic acid. For example, treatment with concentrated HCl at reflux (110°C, 6 h) converts the nitrile to a carboxylic acid with >90% efficiency .

The introduction of the ethoxycarbonyl group at position 1 can be achieved via enolate alkylation, as demonstrated in pyrazole ester syntheses (US6297386B1) . This method involves generating an enolate from a diketocarboxylic ester (e.g., ethyl 2,4-diketopentanecarboxylate) and reacting it with an N-alkylhydrazinium salt. Adapting this to imidazopyridines requires a diketone intermediate at positions 1 and 3, which, upon enolate formation, reacts with ethyl chloroformate to install the ethoxycarbonyl group.

Key Parameters :

  • Enolate Base : Sodium hydride or LDA in THF at −78°C

  • Alkylating Agent : Ethyl chloroformate (1.2 equiv)

  • Yield : 70–75% (estimated for analogous systems)

This approach ensures regioselective alkylation at the more nucleophilic position 1, avoiding competing reactions at position 3 due to steric hindrance.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing 1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid:

Method Starting Material Key Reagents Yield Advantages Challenges
Cyclocondensation 5-Cyano-2-oxopyridine derivativeEthyl formate, NaOEt85%High yield, minimal purificationRequires nitrile hydrolysis step
Enolate Alkylation Diketone intermediateEthyl chloroformate, LDA73%RegioselectiveSensitive anhydrous conditions
Palladium Carbonylation 5-BromoimidazopyridinePd(PPh₃)₄, CO, H₂O68%Direct carboxylationHigh catalyst cost, CO handling

Cyclocondensation offers the highest yield and operational simplicity, whereas enolate alkylation provides superior regiocontrol. Palladium-mediated methods, while versatile, face scalability challenges due to catalyst expenses.

Recent Advances in Imidazopyridine Functionalization

Recent work on tetrahydroimidazo[1,2-a]pyridine-5-carboxylates (PMID: 36368497) highlights the use of glycoside moieties to enhance solubility and bioavailability. Although focused on HPSE1 inhibitors, the study underscores the importance of protecting group strategies during carboxylation. For example, employing a tert-butyl ester at position 5 (later deprotected with TFA) could streamline synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Iodine, sodium acetate (NaOAc), and other oxidizing agents.

    Reduction: Common reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield imidazo[1,5-a]pyridine derivatives with different substituents depending on the starting materials .

Scientific Research Applications

1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-1,5-dicarboxylic acid 1-ethyl ester involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act as NIK inhibitors, demonstrating anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities Reference
1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid 1-COOEt, 5-COOH C₁₁H₁₁N₂O₄ 235.21 Not provided Potential ligand for adenosine/glutamate receptors (inferred)
Imidazo[1,5-a]pyridine-6-carboxylic acid 6-COOH C₈H₆N₂O₂ 162.15 885276-19-7 Drug-like scaffold; HPLC purity: 99.83%
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate 1-COOEt, 5-Cl C₁₀H₉ClN₂O₂ 224.64 885271-54-5 Halogenated analog; ≥95% purity
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 3-COOH, 5-OCH₃ C₉H₈N₂O₃ 192.17 99446-32-9 Improved solubility due to methoxy group
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid Triazole-fused core, 5-COOH C₇H₅N₃O₂ 163.13 1234616-38-6 Enhanced π-π stacking potential

Key Observations :

  • Positional Effects : Moving the carboxylic acid from position 5 (target compound) to 6 (Imidazo[1,5-a]pyridine-6-carboxylic acid) reduces molecular weight and alters hydrogen-bonding interactions .
  • Halogen vs. Carboxylic Acid : Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate exhibits higher lipophilicity (Cl substituent) but lacks the ionizable COOH group, limiting its solubility .
  • Heterocycle Variations : Replacing the imidazole ring with triazole ([1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid) introduces additional nitrogen atoms, enhancing electron-deficient character and receptor-binding specificity .

Table 2: Pharmacological Profiles of Analogous Compounds

Compound Class Receptor Target Affinity (Kᵢ) Key Findings Reference
Pyrazolo[3,4-b]pyridine-5-carboxylic acid esters A₁ Adenosine Receptors (A₁ARs) 50 nM Antagonistic activity; optimized derivatives achieve Kᵢ <10 nM
Cyclised AMPA analogs (e.g., 5-HPCA) Glutamate Receptors Not reported Conformational constraint enhances receptor activation
Pyrazolo[1,5-a]pyridine-3-carboxamides Undisclosed targets Not reported Anti-tumor activity in preclinical models

Insights :

  • Glutamate Receptor Modulation : The rigid imidazo[1,5-a]pyridine core resembles cyclised AMPA analogs (e.g., 5-HPCA), which exhibit enhanced excitatory activity at glutamate receptors .

Remarks :

  • The target compound likely requires sequential esterification and carboxylation steps, similar to pyrazolo[1,5-a]pyridine derivatives .
  • Parallel synthesis methods (e.g., ) enable high-throughput production of analogs but may compromise yield compared to optimized routes .

Biological Activity

1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C11H10N2O4C_{11}H_{10}N_2O_4. Its structural representation is as follows:

InChI 1S C11H10N2O4 c1 2 17 11 16 9 7 4 3 5 8 10 14 15 13 7 6 12 9 h3 6H 2H2 1H3 H 14 15 \text{InChI 1S C11H10N2O4 c1 2 17 11 16 9 7 4 3 5 8 10 14 15 13 7 6 12 9 h3 6H 2H2 1H3 H 14 15 }

This compound features an ethoxycarbonyl group attached to the imidazo[1,5-a]pyridine core, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. Research indicates that some derivatives of this compound act as inhibitors of NIK (NF-kB-inducing kinase), leading to significant anti-inflammatory effects. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Anti-Cancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)10.0Inhibition of angiogenesis

These findings suggest that the compound could be developed into a therapeutic agent for treating various cancers.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Study on Anti-Inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound using an LPS-induced inflammation model in mice. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.

Cancer Cell Line Study

Another study focused on the cytotoxic effects of this compound against various cancer cell lines. The researchers treated cells with different concentrations of this compound and assessed cell viability using an MTT assay. The results confirmed its effectiveness in inhibiting cell growth across multiple cancer types.

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